Methylergometrine, also known as methylergonovine, is a synthetic derivative of ergometrine, classified within the ergoline and lysergamide groups. It is primarily used in obstetrics to prevent and treat postpartum hemorrhage due to its potent uterine contraction properties. Methylergometrine acts on serotonin receptors, particularly the serotonin 5-HT2A receptor, leading to effective stimulation of smooth muscle in the uterus, thereby reducing blood loss after childbirth .
Methylergometrine is derived from ergot alkaloids, which are compounds produced by the ergot fungus (Claviceps purpurea). The compound's chemical formula is , with a molar mass of approximately 339.44 g/mol. It is categorized as a uterotonic agent, meaning it enhances uterine contractions, making it crucial in managing uterine atony during and after delivery .
The synthesis of methylergometrine typically involves the recrystallization of methylergonovine maleate from a mixture of solvents. The general method includes:
The synthesis can be performed using varying amounts of solvents such as methanol and ethanol, with specific temperatures maintained during the process (e.g., 50°C to 70°C). The use of active carbon aids in achieving high purity levels, often exceeding 99% as measured by High-Performance Liquid Chromatography (HPLC) analysis .
Methylergometrine's molecular structure features an ergoline backbone with various functional groups contributing to its pharmacological properties. The compound exhibits stereochemistry that influences its activity at serotonin receptors.
The structural characteristics are critical for understanding its interaction with biological targets.
Methylergometrine undergoes various chemical reactions that can affect its stability and activity:
The binding affinity and efficacy at these receptors vary significantly, influencing both therapeutic effects and side effects associated with the drug.
Methylergometrine primarily exerts its effects through agonism at serotonin receptors:
Clinical efficacy is observed at doses around 200 micrograms, which is significantly lower than doses that may induce hallucinogenic effects (typically above 2 milligrams) due to its serotonergic activity .
These properties are crucial for formulation development in pharmaceutical applications.
Methylergometrine's primary application lies in obstetrics:
Additionally, methylergometrine has been investigated for its broader pharmacological profile due to its interactions with various neurotransmitter systems.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: